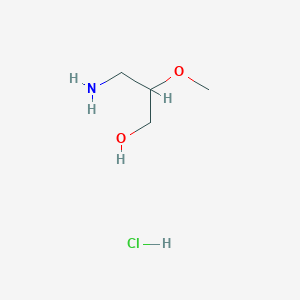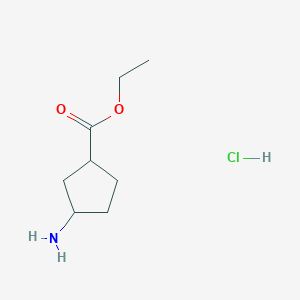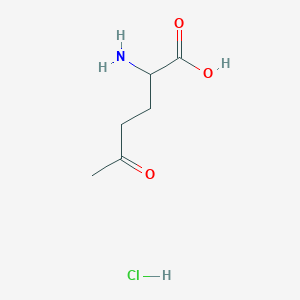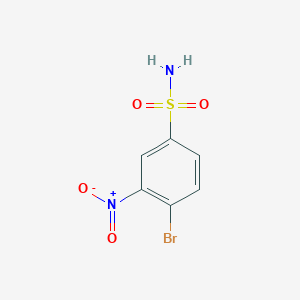
(8-Fluoroquinolin-3-yl)methanamine
Overview
Description
“(8-Fluoroquinolin-3-yl)methanamine”, also known as 8FQM, is an organic compound that belongs to the class of fluoroquinolones. It has a molecular weight of 176.19 g/mol .
Molecular Structure Analysis
The molecular formula of “(8-Fluoroquinolin-3-yl)methanamine” is C10H9FN2 . Unfortunately, detailed structural analysis is not available in the search results.Scientific Research Applications
1. Catalysts in Transfer Hydrogenation Reactions
Research led by Karabuğa et al. (2015) demonstrated that quinazoline-based ruthenium(II) complexes, synthesized from derivatives of quinoline, can be effective catalysts in transfer hydrogenation reactions. These catalysts achieved high conversion rates and turnover frequencies in the hydrogenation of acetophenone derivatives, indicating a potential application in organic synthesis and industrial processes (Karabuğa et al., 2015).
2. Antimicrobial Activity
A study by Thomas et al. (2010) focused on the synthesis of quinoline derivatives that exhibited significant antimicrobial activities. Their research highlighted the potential of these compounds, including derivatives of (8-Fluoroquinolin-3-yl)methanamine, in developing new antibacterial and antifungal agents (Thomas, Adhikari & Shetty, 2010).
3. Antitumor Activity
Károlyi et al. (2012) investigated the in vitro antitumor activity of functionalized mono-, bis-, and tris-(S)-{(2S,4R,8R)-8-ethyl-quinuclidin-2-yl}methanamines. Their results indicated that certain derivatives of these compounds displayed significant cytotoxicity and cytostatic effects on various human cancer cell lines, suggesting their potential as antitumor agents (Károlyi et al., 2012).
4. Photostability and Phototoxicity Reduction
Research by Marutani et al. (1993) on fluoroquinolone derivatives revealed that substituting a methoxy group at the 8 position of the quinolone nucleus significantly enhanced the photostability and reduced the phototoxicity of these compounds. This finding has implications for the development of safer fluoroquinolone antibacterial agents (Marutani et al., 1993).
5. Antiviral Agents against Dengue Virus
Lee et al. (2017) synthesized and evaluated a series of diarylpyrazolylquinoline derivatives for their anti-dengue virus activity. Their study identified compounds with significant inhibitory effects against the dengue virus, suggesting the potential of quinoline-based compounds as antiviral agents (Lee et al., 2017).
Mechanism of Action
properties
IUPAC Name |
(8-fluoroquinolin-3-yl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9FN2/c11-9-3-1-2-8-4-7(5-12)6-13-10(8)9/h1-4,6H,5,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEVYXTJXXQGUIR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CC(=CN=C2C(=C1)F)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9FN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1267242-11-4 | |
| Record name | (8-fluoroquinolin-3-yl)methanamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1,9-Dioxaspiro[5.5]undec-4-ylamine hydrochloride](/img/structure/B1378455.png)
![Tert-butyl 2,4-dioxo-1,3,7-triazaspiro[4.4]nonane-7-carboxylate](/img/structure/B1378457.png)




![3-[(2-Aminoethyl)amino]propanoic acid dihydrochloride](/img/structure/B1378468.png)





